N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide
Description
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide is a heterocyclic compound featuring a thieno-pyrazol core modified with a sulfone group (5,5-dioxido), a tert-butyl substituent at the 2-position, and an acetamide-linked 4-isopropylphenoxy moiety. Such features influence solubility, crystallinity, and intermolecular interactions, making it relevant for pharmaceutical or materials science applications .
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-13(2)14-6-8-15(9-7-14)27-10-18(24)21-19-16-11-28(25,26)12-17(16)22-23(19)20(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVOZIXLCQUOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the tert-butyl and isopropylphenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide exhibit promising anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazole have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that certain thiazole derivatives showed activity against colon carcinoma cells with IC50 values indicating effective cytotoxicity .
2. Anti-inflammatory Properties
Compounds in the thieno[3,4-c]pyrazole class have shown potential anti-inflammatory effects. The presence of the thieno ring system may enhance the inhibition of inflammatory mediators, making these compounds candidates for further development as anti-inflammatory agents. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, suggesting that this compound could also possess activity against pathogenic bacteria and fungi. The structural features may contribute to the disruption of microbial cell membranes or interference with metabolic pathways .
Material Science Applications
1. Synthesis of Functional Materials
The unique structure of thieno[3,4-c]pyrazole derivatives allows for their use in synthesizing functional materials. These compounds can serve as building blocks for creating polymers or nanomaterials with specific electronic or optical properties. Their incorporation into polymer matrices can enhance material strength and stability.
2. Catalysis
The compound's ability to coordinate with metal ions makes it a candidate for catalytic applications. Research into similar pyrazole-based ligands has shown their effectiveness in facilitating various chemical reactions, including oxidation and reduction processes.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Key analogs include:
- Compound A : Replaces tert-butyl with isopropyl at the pyrazole 2-position.
- Compound B : Lacks the sulfone group (replaced with a thioether).
- Compound C: Features a 4-methylphenoxy group instead of 4-isopropylphenoxy.
Table 1: Substituent Impact on Key Properties
| Compound | Substituent (R1) | Sulfone Group | Phenoxy Group | LogP* | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound | tert-butyl | Yes | 4-isopropylphenoxy | 3.2 | 198–202 |
| Compound A | isopropyl | Yes | 4-isopropylphenoxy | 2.8 | 185–189 |
| Compound B | tert-butyl | No | 4-isopropylphenoxy | 4.1 | 170–175 |
| Compound C | tert-butyl | Yes | 4-methylphenoxy | 2.9 | 195–200 |
*Predicted using fragment-based methods.
The tert-butyl group in the target compound enhances steric hindrance, reducing solubility but improving thermal stability compared to Compound A. The sulfone group lowers LogP (increasing hydrophilicity) relative to Compound B, which retains a hydrophobic thioether .
NMR Spectral Analysis
As demonstrated in , NMR chemical shifts (Table 2, Figure 6) can pinpoint substituent-induced electronic changes. For the target compound:
- Region A (positions 39–44): Affected by the 4-isopropylphenoxy group; shifts differ from analogs with smaller substituents (e.g., Compound C’s 4-methylphenoxy).
- Region B (positions 29–36) : Sensitive to the tert-butyl group; shifts align with Compound A but deviate in analogs lacking this substituent .
Table 2: Key NMR Chemical Shift Differences (ppm)
| Proton Position | Target Compound | Compound A | Compound C |
|---|---|---|---|
| 32 (Pyrazole H) | 7.45 | 7.43 | 7.48 |
| 41 (Phenoxy H) | 6.89 | 6.87 | 7.02 |
| 44 (Acetamide H) | 2.15 | 2.14 | 2.18 |
The consistency in pyrazole proton shifts (position 32) across analogs confirms minimal electronic disruption from the tert-butyl group, while phenoxy proton variations (position 41) highlight substituent electronic effects .
Hydrogen Bonding and Crystallinity
The sulfone (S=O) and acetamide (N–H) groups enable robust hydrogen-bonding networks. Graph set analysis () reveals:
- Target Compound: Forms a D-type (donor) motif via N–H···O=S interactions, creating a 2D sheet structure.
- Compound C : Exhibits similar H-bonding but reduced steric bulk, leading to denser packing .
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide is a complex organic compound notable for its unique thieno-pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 392.47 g/mol. The presence of the thieno[3,4-c]pyrazole core and various functional groups contributes to its diverse biological activities.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anti-inflammatory : Thieno-pyrazole derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial : Some studies report significant antimicrobial effects against various bacterial strains.
- Antioxidant : The compound's ability to scavenge free radicals suggests potential as an antioxidant agent.
- Anticancer : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines.
Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged based on related compounds:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression.
- Cell Signaling Modulation : The compound may modulate signaling pathways that control cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties likely stem from its ability to neutralize ROS.
Study on Antioxidant Activity
A study assessed the protective effects of thieno[3,4-c]pyrazole derivatives against oxidative stress in erythrocytes exposed to toxic substances. The results indicated that these derivatives significantly reduced erythrocyte malformations compared to control groups, suggesting their potential as antioxidant agents in biological systems .
Anticancer Potential
In vitro studies demonstrated that thieno-pyrazole derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-isopropylphenoxy)acetamide?
- Methodological Answer : Utilize a two-step approach involving (i) cyclization of the thieno-pyrazol core under acidic conditions and (ii) coupling the intermediate with 4-isopropylphenoxy acetic acid via carbodiimide-mediated amidation. Key parameters include temperature control (70–80°C for cyclization) and stoichiometric optimization of coupling agents (e.g., EDC/HOBt) to minimize side products. Recrystallization from ethanol-dioxane mixtures (1:2 v/v) improves purity .
Q. How can the crystal structure of this compound be resolved, and what software tools are validated for this purpose?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) reduces thermal motion artifacts. Use SHELXL for refinement, ensuring proper handling of disorder in the tert-butyl or isopropyl groups. Validate hydrogen-bonding patterns with graph-set analysis (e.g., Etter’s formalism) to confirm supramolecular packing .
Q. What preliminary assays are suitable for evaluating its antioxidant or anti-inflammatory potential?
- Methodological Answer : Employ DPPH radical scavenging assays (IC₅₀ determination) and COX-2 inhibition studies. For consistency, compare results against structurally related pyrazolo-benzothiazine derivatives, noting the impact of the sulfone group on redox activity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using high-resolution protein structures (PDB). Parameterize the sulfone and acetamide moieties with DFT-optimized charges (B3LYP/6-31G* basis set). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or non-uniform thermal parameters?
- Methodological Answer : Apply SQUEEZE (PLATON) to model solvent-accessible voids. For anisotropic displacement parameters, refine using Hirshfeld atom refinement (HAR) to account for hydrogen atom positions. Cross-validate with powder XRD to confirm phase purity .
Q. How does the tert-butyl group influence hydrogen-bonding networks in the solid state, and what implications does this have for solubility?
- Methodological Answer : Analyze crystal packing via Mercury (CCDC), focusing on C–H···O interactions between the tert-butyl group and sulfone oxygen. Compare solubility profiles (e.g., in DMSO vs. aqueous buffers) to derivatives lacking bulky substituents, correlating with LogP calculations .
Q. What experimental designs address batch-to-batch variability in biological activity assays?
- Methodological Answer : Implement quality control via HPLC-PDA (≥95% purity threshold) and NMR spectroscopy. Use a standardized cell line (e.g., HEK-293 for cytotoxicity) with internal controls (e.g., doxorubicin for apoptosis assays). Apply ANOVA to statistically differentiate biological replicates .
Methodological Notes
- Structural Characterization : Always pair SCXRD with spectroscopic data (e.g., ¹H/¹³C NMR, HRMS) to confirm regiochemistry and purity .
- Biological Testing : Link assays to a mechanistic hypothesis (e.g., ROS scavenging for antioxidants) rather than standalone activity screens .
- Data Interpretation : Use cheminformatics tools (e.g., SwissADME) to rationalize physicochemical properties against experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
